A Comprehensive Technical Guide to 6-Bromo-3-(trifluoromethyl)-triazolo[4,3-a]pyridine: A Keystone Building Block in Modern Medicinal Chemistry
A Comprehensive Technical Guide to 6-Bromo-3-(trifluoromethyl)-triazolo[4,3-a]pyridine: A Keystone Building Block in Modern Medicinal Chemistry
A Comprehensive Technical Guide to 6-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine: A Keystone Building Block in Modern Medicinal Chemistry
This guide offers an in-depth exploration of 6-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications, providing expert insights into its role as a versatile scaffold in the creation of novel therapeutic agents.
Core Compound Identification and Properties
6-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine is a solid organic compound distinguished by its fused triazolopyridine ring system. The strategic placement of a bromine atom and a trifluoromethyl group makes it a highly valuable intermediate in organic synthesis.[4][5] The CAS number for this compound is 1166819-53-9 .[1][2]
| Property | Value | Source |
| CAS Number | 1166819-53-9 | [1][2] |
| Molecular Formula | C₇H₃BrF₃N₃ | [1][4] |
| Molecular Weight | 266.02 g/mol | [4] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [4] |
| Storage | Room temperature, away from light, dry, sealed | [1][4] |
| IUPAC Name | 6-bromo-3-(trifluoromethyl)[1][2][3]triazolo[4,3-a]pyridine | [1] |
| InChI Key | SYYNJBWDDYHXEY-UHFFFAOYSA-N | [1] |
The Synthetic Rationale and Molecular Architecture
The unique architecture of this molecule, featuring a trifluoromethyl group on the triazole ring and a bromine atom on the pyridine ring, is key to its utility. The trifluoromethyl (-CF3) group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and lipophilicity can significantly enhance a drug candidate's metabolic stability, binding affinity, and cell permeability.[6] The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.
A generalized synthetic approach to the[1][2][3]triazolo[4,3-a]pyridine scaffold often involves the cyclization of a substituted 2-hydrazinopyridine precursor. The trifluoromethyl group can be introduced via a trifluoroacetylating agent.
Caption: Conceptual workflow for the synthesis of the target compound.
Critical Applications in Drug Discovery and Development
This compound is not an end-product but a crucial starting material. Its primary value lies in its role as a key intermediate for constructing more complex, biologically active molecules.[4][5]
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Kinase Inhibitors in Oncology: The triazolopyridine scaffold is a well-established core in many kinase inhibitors. This compound is frequently used in the synthesis of agents targeting specific kinases involved in cancer cell proliferation and signaling pathways.[4][6] The structure allows for selective binding to the active sites of these enzymes, enhancing the efficacy of the final drug product.[4]
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Agrochemical Research: Similar to its role in pharmaceuticals, this intermediate is also employed in the design of novel pesticides, where the trifluoromethyl group contributes to enhanced stability and biological activity.[4]
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Neurological and Inflammatory Disorders: The broader class of triazolopyridine derivatives has shown potential in treating a range of diseases. For instance, they have been investigated as RORγt inverse agonists for autoimmune conditions like psoriasis.[7][8]
Caption: Relationship between the compound's features and its applications.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the utility of the bromine atom as a synthetic handle, the following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry. This protocol describes how the bromo-compound can be coupled with a boronic acid to form a new carbon-carbon bond.
Objective: To synthesize a 6-Aryl-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine derivative.
Materials:
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6-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 6-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Solvent Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. This is critical as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula or syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring and Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction is indicated by the consumption of the starting material and the appearance of a new, less polar spot (on normal phase silica). The mass spectrum should show a peak corresponding to the molecular weight of the desired product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 6-Aryl-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine.
Safety and Handling
As a laboratory chemical, 6-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine must be handled with appropriate care.
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GHS Pictogram: GHS07 (Harmful)[1]
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Signal Word: Warning[1]
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Hazard Statements:
-
Precautionary Statements: Standard precautions include avoiding inhalation of dust (P261), wearing protective gloves and eye protection (P280), and ensuring adequate ventilation.[1]
Conclusion
6-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine (CAS: 1166819-53-9) is more than a mere chemical reagent; it is an enabling tool for innovation in pharmaceutical and agrochemical research. The combination of a proven heterocyclic core, the stability-enhancing trifluoromethyl group, and a synthetically versatile bromine atom provides medicinal chemists with a powerful platform for developing next-generation kinase inhibitors and other complex bioactive molecules. Its strategic use can significantly shorten synthetic routes and improve the pharmacological properties of new chemical entities, solidifying its place as a cornerstone building block in modern drug discovery.
References
-
6-bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine - Jiaxing Richmol Biological Technology Limited. [Link]
-
6-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine - MySkinRecipes. [Link]
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Bulletin of the National Research Centre. [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC. [Link]
-
6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine - PubChem. [Link]
-
Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed. [Link]
-
Discovery of[1][2][3]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - ResearchGate. [Link]
-
2-Fluoro-6-(trifluoromethyl)pyridine - PubChem. [Link]
Sources
- 1. 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | 1166819-53-9 [sigmaaldrich.com]
- 2. 6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine - Pyridine - Products - Jiaxing Richmol Biological Technology Limited [richmol.com]
- 3. chemscene.com [chemscene.com]
- 4. 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
